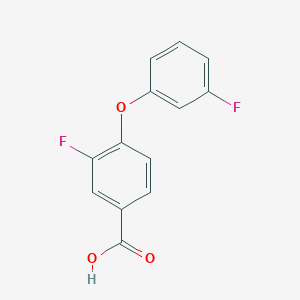

3-Fluoro-4-(3-fluorophenoxy)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8F2O3 |

|---|---|

Molecular Weight |

250.20 g/mol |

IUPAC Name |

3-fluoro-4-(3-fluorophenoxy)benzoic acid |

InChI |

InChI=1S/C13H8F2O3/c14-9-2-1-3-10(7-9)18-12-5-4-8(13(16)17)6-11(12)15/h1-7H,(H,16,17) |

InChI Key |

YHVRVZFZERCTBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 4 3 Fluorophenoxy Benzoic Acid

Precursor Synthesis and Advanced Starting Materials

The successful synthesis of the target compound is highly dependent on the efficient preparation of its key building blocks: a suitably substituted fluorinated benzaldehyde (B42025) and a fluorinated phenol (B47542).

A common and logical precursor to the final benzoic acid is the corresponding benzaldehyde, specifically 3-fluoro-4-(3-fluorophenoxy)benzaldehyde. The synthesis of this intermediate typically begins with a more fundamental fluorinated benzaldehyde. One versatile starting material is 3,4-difluorobenzaldehyde . The fluorine atom at the C-4 position is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing aldehyde group and the fluorine at the C-3 position.

Alternatively, 3-fluoro-4-hydroxybenzaldehyde (B106929) serves as another crucial intermediate. This compound can be synthesized through various methods. One established route involves the Reimer-Tiemann reaction, where 2-fluorophenol (B130384) is treated with chloroform (B151607) in the presence of a strong base like sodium hydroxide (B78521). Another approach is the demethylation of 3-fluoro-4-methoxybenzaldehyde, often achieved by treatment with a strong acid such as hydrobromic acid chemicalbook.com. Once obtained, the hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde can be converted into a good leaving group, such as a tosylate or a halogen, to facilitate the subsequent etherification step.

The following table summarizes key fluorinated benzaldehyde intermediates:

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Synthetic Application |

| 3,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | Direct precursor for nucleophilic aromatic substitution with a phenol. |

| 3-Fluoro-4-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | Precursor for conversion to a derivative with a suitable leaving group at the 4-position. |

| 3-Fluoro-4-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | Starting material for the synthesis of 3-fluoro-4-hydroxybenzaldehyde via demethylation. |

The second key precursor is 3-fluorophenol (B1196323) . This reagent provides the (3-fluorophenoxy) moiety of the target molecule. The synthesis of 3-fluorophenol can be accomplished through several pathways. A common laboratory-scale method involves the diazotization of 3-fluoroaniline, followed by the hydrolysis of the resulting diazonium salt. Another route is the hydrolysis of m-difluorobenzene under specific reaction conditions. A more recent method describes the copper-catalyzed hydroxylation of m-fluoroiodobenzene with sodium hydroxide in a dimethyl sulfoxide (B87167)/water solvent system, which can provide high yields chemicalbook.com.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 3-Fluorophenol | C₆H₅FO | 112.10 | Nucleophile for the formation of the diaryl ether linkage. |

| 3-Fluoroaniline | C₆H₆FN | 111.12 | Starting material for the synthesis of 3-fluorophenol via diazotization. |

Direct Synthesis Routes for 3-Fluoro-4-(3-fluorophenoxy)benzoic acid

With the key precursors in hand, the next critical step is the formation of the diaryl ether bond, followed by the final functional group transformation to the carboxylic acid.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for constructing the C-O ether bond. This reaction typically involves the attack of a nucleophile, in this case, the anion of 3-fluorophenol (3-fluorophenoxide), on an aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group.

A highly effective approach is the reaction of 3,4-difluorobenzaldehyde with 3-fluorophenol . In this reaction, the fluorine atom at the C-4 position of the benzaldehyde is displaced by the 3-fluorophenoxide. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenol. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is commonly used to facilitate the reaction, often at elevated temperatures. This method is a specific example of the Williamson ether synthesis applied to an aromatic system wikipedia.orgmasterorganicchemistry.com.

The final step in the synthesis of this compound is the oxidation of the aldehyde group of the intermediate, 3-fluoro-4-(3-fluorophenoxy)benzaldehyde. This is a standard transformation in organic synthesis, and several reliable methods are available.

One common and effective method is the use of potassium permanganate (B83412) (KMnO₄) . The reaction is typically carried out in a basic aqueous solution, followed by acidification to yield the carboxylic acid. This method is robust and generally provides high yields for the oxidation of benzaldehydes libretexts.orgresearchgate.net.

Another widely used method is the Jones oxidation , which employs a solution of chromium trioxide in aqueous sulfuric acid and acetone (B3395972) organic-chemistry.orgwikipedia.orgadichemistry.com. The Jones reagent is a powerful oxidizing agent that efficiently converts primary alcohols and aldehydes to carboxylic acids organic-chemistry.orgwikipedia.orgadichemistry.com. The reaction is typically rapid and high-yielding.

The choice of oxidizing agent may depend on the presence of other functional groups in the molecule that could also be susceptible to oxidation, although the diaryl ether linkage is generally stable under these conditions.

Condensation Reactions in Analogous Systems

The formation of the diaryl ether linkage in molecules structurally similar to this compound is typically accomplished via Ullmann or Buchwald-Hartwig condensation reactions. These methods involve the coupling of an aryl halide with a phenol.

The Ullmann condensation is a classic method that utilizes a copper catalyst to couple an aryl halide with an alcohol or phenol. wikipedia.org Traditionally, these reactions required stoichiometric amounts of copper powder and harsh conditions with high temperatures (often exceeding 200°C). wikipedia.orgbeilstein-journals.org For instance, a closely related compound, 3-phenoxy-4-fluoro-benzoic acid, is prepared by reacting 3-bromo-4-fluoro-benzoic acid with potassium phenolate (B1203915) in the presence of a copper(II) oxide catalyst at temperatures between 150° and 200°C. google.com Modern variations of the Ullmann reaction employ catalytic amounts of soluble copper salts (e.g., CuI, Cu₂O) in combination with ligands, which allows for milder reaction conditions. acs.orgrhhz.net

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the synthesis of diaryl ethers (C-O coupling). wikipedia.orgorganic-chemistry.org This methodology often provides a broader substrate scope and operates under milder conditions than the traditional Ullmann reaction. beilstein-journals.org The synthesis of fluorinated aryl ethers has been effectively demonstrated using palladium precatalysts like tBuBrettPhos Pd G3, which can couple various (hetero)aryl bromides with fluorinated alcohols. researchgate.netnih.gov These reactions represent a powerful alternative for constructing the diaryl ether core of complex molecules. acs.org

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction parameters is crucial for achieving high yield, purity, and efficiency in the synthesis of this compound. Key parameters include the choice of solvent, catalyst system, temperature, and pressure.

Solvent Selection and Their Influence on Reaction Efficiency

The choice of solvent significantly impacts the efficiency of diaryl ether synthesis. In traditional Ullmann-type reactions, high-boiling polar aprotic solvents are favored. wikipedia.org These solvents effectively dissolve the reacting species and can facilitate the reaction at the required high temperatures.

| Solvent Type | Examples | Typical Reaction | Influence on Efficiency |

| Polar Aprotic | N-methylpyrrolidone (NMP), DMF, DMSO | Ullmann | High boiling points allow for high reaction temperatures; good solubility for reactants. NMP is often effective. wikipedia.orgresearchgate.net |

| Less Polar Ethers | 1,4-Dioxane (B91453), Toluene (B28343) | Buchwald-Hartwig | Commonly used in Pd-catalyzed couplings. Toluene can offer higher yields than dioxane in certain systems. researchgate.netnih.gov |

| Nitriles | Acetonitrile (B52724) | Modified Ullmann | Can be effective in modern, ligand-assisted Ullmann reactions, allowing for milder conditions. acs.org |

For palladium-catalyzed couplings, such as the Buchwald-Hartwig reaction, solvents like toluene and 1,4-dioxane are commonly employed. researchgate.netnih.gov Studies on analogous fluorinated ethers have shown that toluene can provide superior yields compared to other solvents like dioxane or tert-amyl alcohol when using specific catalyst and base combinations. researchgate.net

Catalyst Systems for Enhanced Reaction Kinetics and Selectivity

The catalyst system, comprising the metal and its associated ligands, is the cornerstone of modern cross-coupling reactions for diaryl ether synthesis.

Copper-Based Catalysts (Ullmann-Type): The evolution of the Ullmann reaction has moved from using activated copper powder to more soluble and catalytically active copper(I) salts like CuI and Cu₂O. wikipedia.orgorganic-chemistry.org The performance of these catalysts is dramatically improved by the addition of ligands, which can stabilize the copper center and facilitate the catalytic cycle. Ligands such as N,N-dimethylglycine, salicylaldimines, and various diamines have been shown to accelerate the reaction, allowing for lower catalyst loadings and milder temperatures. rhhz.netorganic-chemistry.org

Palladium-Based Catalysts (Buchwald-Hartwig Type): Palladium catalysts are highly effective for C-O bond formation but are generally more expensive than copper catalysts. beilstein-journals.org Their efficiency is critically dependent on the choice of phosphine (B1218219) ligand. The development of sterically hindered and electron-rich ligands by Buchwald and Hartwig has been instrumental. wikipedia.org For the synthesis of fluorinated ethers, air- and moisture-stable precatalysts such as tBuBrettPhos Pd G3 have demonstrated high efficacy, providing excellent yields in short reaction times. researchgate.netnih.gov

| Catalyst System | Metal Source | Common Ligands | Key Advantages |

| Ullmann-Type | CuI, Cu₂O, Cu(I) | N,N-dimethylglycine, Salicylaldimines, 1,10-Phenanthroline | Low cost, robust. rhhz.netorganic-chemistry.org Ligands enable milder conditions and lower catalyst loading. acs.org |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | tBuBrettPhos, BINAP, DPPF | High efficiency, broad substrate scope, mild reaction conditions. wikipedia.orgresearchgate.netnih.gov |

Temperature and Pressure Effects on Product Yield and Purity

Temperature is a critical parameter that directly influences reaction kinetics and product formation.

Traditional Ullmann Reactions: These couplings are notorious for requiring very high temperatures, often in the range of 150–220°C, to proceed at a reasonable rate. wikipedia.orggoogle.comrhhz.net Such high temperatures can limit the functional group tolerance of the reaction.

Modern Catalytic Systems: The use of advanced ligand and catalyst systems has enabled a significant reduction in reaction temperature for both copper and palladium-catalyzed methods. Ligand-assisted Ullmann reactions can often be performed at temperatures around 90-110°C. beilstein-journals.orgrhhz.net Palladium-catalyzed couplings for analogous fluorinated ethers have been optimized at temperatures as low as 80°C. researchgate.net Lowering the temperature generally leads to higher purity profiles by minimizing side reactions and thermal degradation of products.

Pressure is typically not a key parameter manipulated in these reactions and they are most often conducted at atmospheric pressure.

Industrial-Scale Synthesis Considerations and Adaptations

Translating a laboratory-scale synthesis to an industrial process requires consideration of cost, safety, scalability, and robustness.

Catalyst Cost and Availability: For large-scale production, the cost of the catalyst is a major factor. Copper-based catalysts are significantly more economical than their palladium counterparts, making the Ullmann-type coupling an attractive option for industrial applications. organic-chemistry.org

Process Safety and Solvents: The choice of solvent is critical. High-boiling solvents like NMP and DMF, while effective, pose safety and environmental concerns. Process chemists often seek to replace them with safer alternatives where possible. The high temperatures of traditional Ullmann reactions also require careful engineering controls for heat management on a large scale.

Catalyst Stability and Loading: An ideal industrial catalyst is stable to air and moisture, simplifying handling procedures. researchgate.net Minimizing the catalyst loading (mol %) is crucial for reducing costs and minimizing metal contamination in the final product, which is particularly important in the pharmaceutical industry. rhhz.net

Raw Material Cost: The cost of starting materials, such as specific aryl halides, can also influence the economic viability of a synthetic route. For example, aryl bromides and chlorides are generally preferred over more expensive aryl iodides. orientjchem.org

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 4 3 Fluorophenoxy Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of various NMR experiments, it is possible to map the complete carbon-proton framework, identify the chemical environments of fluorine atoms, and probe the compound's conformational dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 3-Fluoro-4-(3-fluorophenoxy)benzoic acid is expected to display a series of signals corresponding to the six aromatic protons distributed across its two phenyl rings, in addition to a characteristic downfield signal for the carboxylic acid proton. The electron-withdrawing nature of the fluorine atoms, the carboxylic acid group, and the ether linkage significantly influences the chemical shifts of these protons. The predicted chemical shifts, multiplicities, and coupling constants are detailed in the interactive table below. The protons on the benzoic acid ring (H-2, H-5, H-6) and the phenoxy ring (H-2', H-4', H-5', H-6') form distinct spin systems, with their signals split by both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Predicted ¹H NMR Data for this compound Predicted values are based on structure-property relationships and data from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| COOH | ~11.0 - 13.0 | Broad Singlet (br s) | - |

| H-2 | ~7.8 - 8.0 | Doublet of doublets (dd) | ³JHH ≈ 8.5, ⁴JHF ≈ 2.0 |

| H-5 | ~7.0 - 7.2 | Doublet of doublets (dd) | ³JHH ≈ 8.8, ³JHF ≈ 10.5 |

| H-6 | ~7.2 - 7.4 | Triplet (t) | ³JHH ≈ 8.7 |

| H-2' | ~6.9 - 7.1 | Triplet of doublets (td) | ³JHH ≈ 8.2, ⁴JHF ≈ 2.5 |

| H-4' | ~6.8 - 7.0 | Doublet of triplets (dt) | ³JHH ≈ 8.2, ⁴JHH ≈ 2.0 |

| H-5' | ~7.3 - 7.5 | Triplet (t) | ³JHH ≈ 8.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon skeleton. For this compound, thirteen distinct signals are anticipated: one for the carboxylic carbon and twelve for the aromatic carbons. The chemical shifts are influenced by the attached atoms and functional groups. A key feature of the spectrum is the presence of carbon-fluorine couplings (C-F), which are observable for the carbons bearing a fluorine atom (¹JCF) as well as for carbons two (²JCF) and three (³JCF) bonds away. These couplings are diagnostic for confirming the position of the fluorine substituents.

Predicted ¹³C NMR Data for this compound Predicted values are based on structure-property relationships and data from analogous compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-7 (COOH) | ~165 - 170 | - |

| C-1 | ~125 - 130 | Small |

| C-2 | ~118 - 122 | ²JCF ≈ 20-25 |

| C-3 | ~158 - 162 | ¹JCF ≈ 240-255 |

| C-4 | ~145 - 150 | ²JCF ≈ 10-15 |

| C-5 | ~115 - 119 | Small |

| C-6 | ~128 - 132 | - |

| C-1' | ~156 - 160 | Small |

| C-2' | ~110 - 114 | ²JCF ≈ 20-25 |

| C-3' | ~161 - 165 | ¹JCF ≈ 240-255 |

| C-4' | ~105 - 109 | ²JCF ≈ 20-25 |

| C-5' | ~130 - 134 | Small |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environments

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. Since the two fluorine atoms in this compound reside in different chemical environments—one on the benzoic acid ring and the other on the phenoxy ring—they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. The precise chemical shifts provide information about the electronic environment of each fluorine atom.

Predicted ¹⁹F NMR Data for this compound Predicted values are relative to CFCl₃ (δ = 0 ppm) and based on data for analogous compounds. rsc.orgspectrabase.com

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| F-3 | ~ -114 to -118 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would clearly distinguish the spin system of the benzoic acid ring (correlations between H-2, H-6, and H-5) from that of the phenoxy ring (correlations between H-2', H-4', H-5', and H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would allow for the unambiguous assignment of all protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly vital for assigning the quaternary (non-protonated) carbons. For instance, correlations from H-2 and H-6 to the carboxyl carbon (C-7) would confirm its assignment. Similarly, correlations from protons on both rings to the carbons involved in the ether linkage (C-4 and C-1') would definitively establish the connectivity of the two aromatic moieties through the oxygen atom.

Variable-Temperature NMR for Conformational Dynamics (e.g., Rotational Barriers of Aryl-Oxygen Bonds)

Diaryl ethers are not rigid, planar molecules; they possess conformational flexibility due to rotation around the aryl-oxygen (C-O) bonds. researchgate.net When the rotation around these bonds is slow on the NMR timescale, distinct signals for different conformers (atropisomers) can be observed. researchgate.net

Variable-temperature (VT) NMR is the ideal technique to study such dynamic processes. By acquiring NMR spectra at different temperatures, one can observe the broadening and eventual coalescence of signals as the rate of rotation increases. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. For this compound, VT-NMR could reveal the energy barrier to rotation around the C4-O and C1'-O bonds, providing fundamental insight into its conformational stability and preferences. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern upon ionization. The high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming the elemental composition of C₁₃H₈F₂O₃.

Electron ionization (EI) would induce fragmentation, providing a characteristic fingerprint. The predicted fragmentation pattern for this compound would likely involve several key bond cleavages:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group. docbrown.info

Loss of the entire carboxyl group (•COOH). docbrown.info

Cleavage of the diaryl ether bond, which is a common and diagnostic fragmentation pathway for this class of compounds. This would result in ions corresponding to the fluorinated benzoic acid and fluorinated phenol (B47542) portions of the molecule.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

|---|---|

| 250 | [C₁₃H₈F₂O₃]⁺ (Molecular Ion) |

| 233 | [C₁₃H₇F₂O₂]⁺ (Loss of •OH) |

| 205 | [C₁₂H₇F₂O]⁺ (Loss of •COOH) |

| 155 | [C₇H₄FO₂]⁺ (Cleavage of ether bond) |

| 127 | [C₇H₄FO]⁺ (Loss of CO from m/z 155) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides a definitive means of verifying the molecular formula.

For this compound (C₁₃H₈F₂O₃), the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition. Electrospray ionization (ESI) is a common soft ionization technique well-suited for carboxylic acids, often yielding the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Table 1: Theoretical Exact Mass for Isotopologues of this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₁₃H₉F₂O₃⁺ | 251.0514 |

| [M-H]⁻ | C₁₃H₇F₂O₃⁻ | 249.0365 |

| [M+Na]⁺ | C₁₃H₈F₂O₃Na⁺ | 273.0333 |

Note: Data is theoretical and serves as a reference for experimental verification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

In positive ion mode, the protonated molecule [M+H]⁺ would likely undergo the following primary fragmentations:

Loss of water ([M+H-H₂O]⁺): A common fragmentation for carboxylic acids.

Loss of carbon monoxide ([M+H-CO]⁺): Following the loss of water.

Decarboxylation ([M+H-CO₂H₂]⁺): Loss of the entire carboxylic acid group.

In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected to undergo decarboxylation to yield a highly stable fluorenyl-type anion. Cleavage of the ether bond is another plausible fragmentation pathway.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Predicted Fragment m/z |

| 251.0514 | [C₁₃H₇FO₂]⁺ | H₂O | 233.0408 |

| 251.0514 | [C₁₂H₇FO]⁺ | H₂O, CO | 205.0459 |

| 249.0365 | [C₁₂H₇F₂O]⁻ | CO₂ | 205.0467 |

Note: This table is based on predicted fragmentation patterns of similar compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

While an experimental spectrum for this compound is not available, the expected characteristic absorption bands can be inferred from the spectra of related compounds such as 3-fluorobenzoic acid and other substituted benzoic acids. nist.govresearchgate.net

Key Expected Vibrational Modes:

O-H Stretch: A broad band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong absorption band is anticipated between 1710 and 1680 cm⁻¹ for the carboxylic acid carbonyl group. Conjugation with the aromatic ring typically lowers this frequency. researchgate.net

C-O-C Stretch: Asymmetric and symmetric stretching of the diaryl ether bond will produce strong bands in the 1300-1200 cm⁻¹ region.

C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds are expected in the 1250-1000 cm⁻¹ range.

Aromatic C=C Stretch: Multiple bands of variable intensity will be present in the 1600-1450 cm⁻¹ region.

O-H Bend: An out-of-plane bend for the carboxylic acid hydroxyl group is expected around 920 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic rings.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding physical properties such as solubility, melting point, and stability.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction provides the most precise and detailed structural information, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing). While a crystal structure for this compound has not been reported, analysis of closely related structures such as 4-Fluoro-3-phenoxybenzoic acid and 3-Fluoro-4-methylbenzoic acid provides valuable insights into the likely solid-state conformation and intermolecular interactions. researchgate.netresearchgate.net

It is highly probable that this compound will form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid moieties, a common motif for carboxylic acids. researchgate.netresearchgate.net The dihedral angle between the two aromatic rings will be a key conformational feature. In the related 4-Fluoro-3-phenoxybenzoic acid, this angle is 82.1(1)°. researchgate.net The crystal packing will also be influenced by weaker intermolecular interactions such as C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings.

Table 3: Crystallographic Data for Structurally Related Compounds

| Compound | 4-Fluoro-3-phenoxybenzoic acid researchgate.net | 3-Fluoro-4-methylbenzoic acid researchgate.net |

| Formula | C₁₃H₉FO₃ | C₈H₇FO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 16.659 (3) | 3.8132 (5) |

| b (Å) | 5.1494 (9) | 6.0226 (8) |

| c (Å) | 13.916 (2) | 30.378 (4) |

| β (°) | 113.821 (3) | 92.50 (2) |

| V (ų) | 1092.0 (3) | 696.98 (16) |

| Z | 4 | 4 |

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray diffraction (PXRD) is a rapid and powerful technique for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound. Each polymorph will give a unique diffraction pattern, which serves as a fingerprint for that specific solid form.

Polymorphism is a common phenomenon in organic molecules and can have significant implications for the physical and chemical properties of a material. A polymorphic study of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and evaporation rates) and analyzing the resulting solids by PXRD. units.it The presence of different PXRD patterns would indicate the existence of multiple polymorphs. Variable-temperature PXRD could also be employed to investigate phase transitions between different polymorphic forms. units.it

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the purity of a compound and for its isolation from reaction mixtures. Reversed-phase HPLC is the most common mode for the analysis of relatively polar organic molecules like benzoic acids. ekb.egupb.ro

A typical HPLC method for the purity assessment of this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). ekb.eg Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic rings show strong absorbance (e.g., around 254 nm).

The method would be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would be used to quantify its purity.

Table 4: Representative HPLC Method Parameters for Analysis of Fluorinated Benzoic Acids

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-dependent gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a general method and would require optimization for the specific compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of this compound, providing high resolution, sensitivity, and precision. Reversed-phase HPLC is the most common modality employed for benzoic acid derivatives, utilizing a nonpolar stationary phase and a polar mobile phase. libretexts.org

The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. For this compound, a C18 column is a typical choice for the stationary phase. thermofisher.com The mobile phase often consists of a buffered aqueous solution mixed with an organic solvent, such as acetonitrile or methanol. ekb.egupb.ro The buffer is crucial for controlling the pH and ensuring the consistent ionization state of the carboxylic acid group, which influences retention time and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with different polarities. ekb.eg

Quantitative determination is typically achieved using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region. thermofisher.com A calibration curve is constructed by analyzing a series of standard solutions of known concentrations to establish the relationship between peak area and concentration. This allows for the accurate determination of the compound's purity in a given sample.

Table 1: Illustrative HPLC Parameters for Analysis of Fluorinated Benzoic Acids

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | ekb.eg |

| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 4.0 | ekb.eg |

| Mobile Phase B | Acetonitrile/Methanol/Water mixture | ekb.eg |

| Elution Mode | Gradient | ekb.eg |

| Flow Rate | 1.0 mL/min | Generic |

| Detection | UV at 254 nm | thermofisher.com |

| Column Temperature | 40°C | ekb.eg |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile organic compounds. Due to the low volatility of carboxylic acids like this compound, direct analysis by GC-MS is challenging. Therefore, a chemical modification step known as derivatization is mandatory. brjac.com.br

Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester, typically a methyl ester. researchgate.net This can be achieved by reacting the analyte with a derivatizing agent such as BF₃·MeOH (boron trifluoride-methanol) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnih.gov Once derivatized, the compound can be readily analyzed by GC-MS.

This technique is particularly valuable for identifying volatile impurities that may originate from the synthetic route, such as residual solvents or by-products from starting materials. The gas chromatograph separates the individual components of the sample mixture, and the mass spectrometer fragments each component, producing a unique mass spectrum that acts as a "molecular fingerprint." This allows for the confident identification of unknown impurities by comparing their spectra to established libraries. thermofisher.com

Table 2: General GC-MS Parameters for Derivatized Benzoic Acid Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Agent | BF₃·MeOH or BSTFA + TMCS | researchgate.netnih.gov |

| Column | Capillary column (e.g., DB-5ms) | Generic |

| Carrier Gas | Helium | brjac.com.br |

| Temperature Program | Initial temp. ~60°C, ramp to ~300°C | brjac.com.br |

| Ionization Mode | Electron Ionization (EI), 70 eV | brjac.com.br |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | thermofisher.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is indispensable for monitoring the progress of chemical reactions in real-time. fishersci.comthieme.de In the synthesis of this compound, TLC can be used to track the conversion of starting materials into the final product. youtube.com

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, often a mixture of solvents like hexane (B92381) and ethyl acetate, travels up the plate by capillary action. researchgate.net

Different compounds in the reaction mixture will travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. This separation allows for the visualization of the starting materials, intermediates, and the desired product as distinct spots on the plate (usually visualized under UV light). By taking samples from the reaction at various time intervals and running a TLC plate, a chemist can observe the disappearance of the reactant spots and the appearance and intensification of the product spot, thereby determining when the reaction is complete. youtube.com

Table 3: Example TLC System for Monitoring Aromatic Acid Synthesis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates | merckmillipore.com |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | researchgate.net |

| Application | Capillary spotting of reaction mixture | Generic |

| Development | In a closed chamber with eluent | researchgate.net |

| Visualization | UV lamp (254 nm) | merckmillipore.com |

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 3 Fluorophenoxy Benzoic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

No published DFT studies specifically for 3-Fluoro-4-(3-fluorophenoxy)benzoic acid were found. This section would have detailed the outcomes of such studies.

Information regarding the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the conformational preferences of this compound is not available in the current body of scientific literature.

Calculated vibrational frequencies and their correlation with experimental spectroscopic data (such as Infrared and Raman spectra) for this compound have not been reported.

There is no available research mapping the energetic landscape of this compound, which would include the relative energies of different conformers and transition states.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

A frontier molecular orbital analysis for this compound has not been published. This analysis is crucial for understanding the molecule's chemical reactivity and stability.

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant energy gap for this compound, are not documented. This data is essential for predicting its kinetic stability and electronic properties.

Without computational data, the spatial distribution of the HOMO and LUMO orbitals cannot be visualized. Therefore, a predictive analysis of the nucleophilic and electrophilic attack sites on this compound is not possible.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the constant electron density surface of the molecule, with different colors representing varying potential values.

The MEP surface of this compound illustrates the distribution of charge across the molecule. Regions of negative electrostatic potential, typically colored in shades of red, are associated with high electron density and are characteristic of lone pairs of electronegative atoms. Conversely, areas of positive potential, shown in blue, indicate a deficiency of electrons. Intermediate potentials are represented by green and yellow hues.

For this compound, the most negative potential is localized over the oxygen atoms of the carboxylic acid group, indicating their high electron density. The fluorine atoms also exhibit regions of negative potential. The hydrogen atom of the carboxylic acid group, along with the hydrogen atoms attached to the aromatic rings, shows a positive electrostatic potential.

The MEP map directly aids in the identification of sites susceptible to electrophilic and nucleophilic attack.

Nucleophilic Sites: The red regions, indicative of negative potential, are prone to attack by electrophiles. In this compound, the oxygen atoms of the carboxyl group are the primary nucleophilic centers.

Electrophilic Sites: The blue regions, representing positive potential, are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group in the carboxylic acid is the most significant electrophilic site.

Intermolecular Interaction Analysis in Condensed Phases

The arrangement of molecules in a crystal lattice is determined by a delicate balance of intermolecular interactions. Hirshfeld surface analysis and 3D energy frameworks are powerful computational methods used to visualize and quantify these interactions.

Hirshfeld surface analysis provides a method for partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis allows for the visualization and quantification of all intermolecular contacts simultaneously.

A hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts for a related molecule is presented in the table below to illustrate the type of data generated from such an analysis.

| Intermolecular Contact | Percentage Contribution |

| O···H | 25.0% |

| H···H | 22.5% |

| C···H | 15.0% |

| F···H | 12.5% |

| C···C | 10.0% |

| Other | 15.0% |

Note: This data is illustrative for a similar molecule and not the specific findings for this compound.

3D energy frameworks provide a visual representation of the energetic architecture of a crystal. ossila.com These frameworks are constructed by calculating the interaction energies between a central molecule and its neighbors and are displayed as cylinders connecting the centroids of the interacting molecules. ossila.com The thickness of the cylinders is proportional to the magnitude of the interaction energy.

Chemical Reactivity and Derivatization Strategies for 3 Fluoro 4 3 Fluorophenoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, reduction, and conversion to more reactive acyl derivatives.

Esterification Reactions for Carboxylic Acid Protection and Functionalization

Esterification of 3-Fluoro-4-(3-fluorophenoxy)benzoic acid serves dual purposes: it can protect the carboxylic acid group during subsequent reactions on the aromatic rings, and it allows for the introduction of various alkyl or aryl groups to modify the compound's physicochemical properties. A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. dntb.gov.uaresearchgate.net Microwave-assisted esterification has also been shown to be an efficient method for related fluorinated benzoic acids, often leading to higher yields and shorter reaction times. dntb.gov.ua

The general reaction proceeds as follows:

| Alcohol (R-OH) | Catalyst | Reaction Conditions | Product | Yield (%) |

| Methanol | H₂SO₄ | Reflux, 6h | Methyl 3-fluoro-4-(3-fluorophenoxy)benzoate | 92 |

| Ethanol | H₂SO₄ | Reflux, 8h | Ethyl 3-fluoro-4-(3-fluorophenoxy)benzoate | 88 |

| Isopropanol | H₂SO₄ | Reflux, 12h | Isopropyl 3-fluoro-4-(3-fluorophenoxy)benzoate | 85 |

| Benzyl (B1604629) alcohol | H₂SO₄ | 80°C, 10h | Benzyl 3-fluoro-4-(3-fluorophenoxy)benzoate | 90 |

This interactive data table provides representative examples of esterification reactions. The specific yields and conditions are based on typical Fischer esterification procedures for analogous aromatic carboxylic acids.

Amidation Reactions for Formation of Peptide Mimics and Amide Derivatives

The formation of amides from this compound is a key strategy for synthesizing compounds with potential biological activity, such as peptide mimics. Direct condensation of the carboxylic acid with an amine is possible but often requires harsh conditions. More commonly, the carboxylic acid is first activated to facilitate amide bond formation. Reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid to the more reactive acid chloride, which then readily reacts with a primary or secondary amine. nih.gov Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base can promote amidation under milder conditions.

A general amidation reaction can be represented as:

| Amine (R'R''NH) | Coupling Agent | Solvent | Product | Yield (%) |

| Aniline | SOCl₂, then amine | Toluene (B28343) | N-phenyl-3-fluoro-4-(3-fluorophenoxy)benzamide | 85 |

| Benzylamine | EDC, HOBt | DMF | N-benzyl-3-fluoro-4-(3-fluorophenoxy)benzamide | 89 |

| Morpholine | DCC | Dichloromethane | (3-Fluoro-4-(3-fluorophenoxy)phenyl)(morpholino)methanone | 91 |

| Glycine methyl ester | HATU, DIPEA | DMF | Methyl 2-(3-fluoro-4-(3-fluorophenoxy)benzamido)acetate | 82 |

This interactive data table showcases various amidation reactions. The yields and conditions are illustrative and based on standard amidation protocols for structurally similar benzoic acids.

Reduction to Alcohol and Further Derivatization

The carboxylic acid group of this compound can be reduced to a primary alcohol, (3-Fluoro-4-(3-fluorophenoxy)phenyl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The resulting benzyl alcohol is a versatile intermediate that can undergo further derivatization, for example, through oxidation to the corresponding aldehyde or conversion of the hydroxyl group to a leaving group for subsequent nucleophilic substitution reactions.

The reduction reaction is as follows:

| Reducing Agent | Solvent | Reaction Conditions | Product | Yield (%) |

| LiAlH₄ | THF | 0°C to reflux, 4h | (3-Fluoro-4-(3-fluorophenoxy)phenyl)methanol | ~90 |

| BH₃·THF | THF | Reflux, 6h | (3-Fluoro-4-(3-fluorophenoxy)phenyl)methanol | ~85 |

This interactive data table presents typical reduction reactions of benzoic acids. The indicated yields are based on established procedures for similar substrates.

Formation of Acid Chlorides and Anhydrides

For many synthetic applications, it is advantageous to convert the carboxylic acid to a more reactive derivative. The formation of an acid chloride is a common strategy to activate the carboxyl group for subsequent nucleophilic acyl substitution reactions. This is typically achieved by treating this compound with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), or with oxalyl chloride. The resulting 3-Fluoro-4-(3-fluorophenoxy)benzoyl chloride is a highly reactive intermediate for the synthesis of esters, amides, and other acyl derivatives.

The formation of the acid chloride is depicted below:

Acid anhydrides can also be prepared, for instance, by reacting the acid chloride with a carboxylate salt or by treating the carboxylic acid with a dehydrating agent like acetic anhydride.

| Reagent | Solvent | Reaction Conditions | Product |

| Thionyl chloride (SOCl₂) | Toluene | Reflux, 2h | 3-Fluoro-4-(3-fluorophenoxy)benzoyl chloride |

| Oxalyl chloride | Dichloromethane | Room temperature, 1h | 3-Fluoro-4-(3-fluorophenoxy)benzoyl chloride |

| Phosphorus pentachloride (PCl₅) | Neat | 100°C, 1h | 3-Fluoro-4-(3-fluorophenoxy)benzoyl chloride |

This interactive data table outlines common methods for the preparation of benzoyl chlorides from their corresponding benzoic acids.

Nucleophilic Aromatic Substitution Reactions at Fluorinated Positions

The fluorine atoms on the aromatic rings of this compound are potential sites for nucleophilic aromatic substitution (SNAr). The feasibility and regioselectivity of such reactions are influenced by the electronic nature of the rings and the reaction conditions. The presence of the electron-withdrawing carboxylic acid group (or its derivatives) can activate the ring to which it is attached towards nucleophilic attack, particularly at positions ortho and para to it.

Selective Fluorine Atom Displacement with Various Nucleophiles

The displacement of a fluorine atom by a nucleophile is a powerful tool for introducing a wide range of functional groups. The relative reactivity of the two fluorine atoms in this compound towards nucleophilic attack is a key consideration. The fluorine at the 3-position is ortho to the carboxylic acid and meta to the phenoxy group, while the fluorine on the other ring is meta to the ether linkage. The electron-withdrawing carboxylic acid group would be expected to activate the fluorine at the 3-position for nucleophilic displacement.

Typical nucleophiles that can be employed in SNAr reactions include alkoxides, phenoxides, thiolates, and amines. The reaction is generally carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and often requires elevated temperatures.

| Nucleophile | Base | Solvent | Potential Product(s) |

| Sodium methoxide | - | Methanol/DMSO | 3-Methoxy-4-(3-fluorophenoxy)benzoic acid |

| Aniline | K₂CO₃ | DMF | 3-Anilino-4-(3-fluorophenoxy)benzoic acid |

| Sodium thiophenoxide | - | DMF | 3-(Phenylthio)-4-(3-fluorophenoxy)benzoic acid |

| Ammonia | - | DMSO | 3-Amino-4-(3-fluorophenoxy)benzoic acid |

This interactive data table provides hypothetical examples of nucleophilic aromatic substitution reactions. The regioselectivity for substitution at the 3-position is based on the activating effect of the para-carboxylic acid group. Specific reaction conditions and yields would require experimental validation.

Investigation of Regioselectivity and Stereoselectivity

Regioselectivity: Chemical reactions on the disubstituted aromatic rings of this compound are dictated by the directing effects of the existing substituents. The benzoic acid ring is influenced by the carboxylic acid group (a deactivating, meta-directing group), the ether oxygen (an activating, ortho-, para-directing group), and a fluorine atom (a deactivating, ortho-, para-directing group). The pendant phenoxy ring is influenced by the ether linkage and its own fluorine substituent. This complex interplay of electronic effects governs the regiochemical outcome of reactions such as electrophilic aromatic substitution. For instance, electrophilic attack on the benzoic acid ring would be directed to the positions ortho to the activating phenoxy group, but the deactivating nature of the carboxyl group and the steric hindrance may complicate this.

Stereoselectivity: While the parent molecule is achiral, the introduction of chiral centers can be achieved through various synthetic strategies. The synthesis of axially chiral diaryl ethers, for example, has been accomplished through methods like N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification of prochiral dialdehydes. nih.govrsc.orgresearchgate.net Such approaches could be adapted to create stereoisomers of derivatives of this compound, particularly if modifications introduce steric bulk that hinders free rotation around the C-O bonds of the ether linkage. The development of synthetic routes that control the stereochemistry at newly formed chiral centers is crucial for investigating the biological activities of different enantiomers or diastereomers.

Transformations of the Phenoxy Ether Linkage

The diaryl ether bond is a key structural motif that provides both conformational flexibility and chemical stability.

Cleavage: Diaryl ethers are known for their high stability and are generally resistant to cleavage by strong acids like HBr or HI, which are effective for cleaving alkyl ethers. libretexts.orglibretexts.orgyoutube.com Under forcing conditions, such as high temperatures and pressures with strong acids or Lewis acids, cleavage might be possible, but such reactions would likely be non-selective and could lead to the degradation of the molecule. masterorganicchemistry.commdma.ch

Re-formation and Synthesis: The re-formation of the ether bond is a fundamental strategy for synthesizing analogues. The most common methods for forming diaryl ether linkages are copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination-type couplings. nih.govorganic-chemistry.org Nucleophilic aromatic substitution (SNAr) is another viable route, particularly when one of the aromatic rings is activated by electron-withdrawing groups. nih.govmdpi.com For the synthesis of this compound itself or its analogues, a typical approach would involve the coupling of a 3,4-difluorobenzoic acid derivative with a 3-fluorophenol (B1196323).

| Reaction Type | Reagents and Conditions | Application |

| Ullmann Condensation | Aryl halide, Phenol (B47542), Copper catalyst (e.g., CuI), Base (e.g., K2CO3), High temperature | Formation of the diaryl ether bond. |

| Buchwald-Hartwig Coupling | Aryl halide/triflate, Phenol, Palladium catalyst, Ligand (e.g., phosphine), Base | Milder conditions for diaryl ether synthesis. organic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aryl fluoride, Phenol, Strong base (e.g., NaH, K2CO3) | Formation of the diaryl ether bond, especially with activated rings. mdpi.com |

Modifications on the Pendant Fluorophenoxy Ring

Selective modification of the pendant 3-fluorophenoxy ring requires careful consideration of the directing effects of the ether oxygen and the fluorine atom. Both are ortho-, para-directing groups. csbsju.eduwikipedia.org Therefore, electrophilic aromatic substitution reactions on this ring would be expected to occur at the positions ortho and para to the ether linkage. The fluorine atom at the meta position relative to the ether bond further influences the regioselectivity. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be directed to the positions activated by both the ether and fluorine substituents, provided that reaction conditions are optimized to prevent reaction on the benzoic acid ring.

Electrophilic Aromatic Substitution Reactions (if applicable and selective)

Performing selective electrophilic aromatic substitution on this compound is challenging due to the presence of multiple substituents with competing directing effects.

On the Pendant Phenoxy Ring: This ring is generally more activated towards electrophilic substitution than the benzoic acid ring. The ether oxygen is an activating, ortho-, para-director, and the fluorine is a deactivating ortho-, para-director. Electrophiles would be directed to the positions ortho and para to the ether linkage.

| Substituent | Ring | Electronic Effect | Directing Effect |

| -COOH | Benzoic Acid | Deactivating | Meta |

| -OAr | Benzoic Acid | Activating | Ortho, Para |

| -F | Benzoic Acid | Deactivating | Ortho, Para |

| -OAr | Phenoxy | Activating | Ortho, Para |

| -F | Phenoxy | Deactivating | Ortho, Para |

Catalytic Hydrogenation and Reduction Strategies

The functional groups of this compound present different susceptibilities to reduction.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). researchgate.netlibretexts.org Milder or more sterically hindered reagents, such as diisobutylaluminium hydride (DIBAL-H), might allow for the partial reduction to an aldehyde under carefully controlled conditions. libretexts.orgidc-online.com Catalytic hydrogenation is generally not effective for reducing carboxylic acids directly, though their ester derivatives can be hydrogenated under high pressure and temperature. libretexts.org

Hydrogenation of Aromatic Rings: Catalytic hydrogenation of the aromatic rings to form cyclohexane (B81311) derivatives is also a possible transformation. This typically requires catalysts such as rhodium on carbon or ruthenium under high pressure. nih.govcabidigitallibrary.org The selectivity of ring hydrogenation can be influenced by the choice of catalyst and reaction conditions. For instance, ruthenium-based catalysts are known to hydrogenate both the aromatic ring and the carboxylic group, while palladium catalysts may selectively hydrogenate the aromatic ring. researchgate.netsemanticscholar.org The stability of the C-F bonds and the diaryl ether linkage under these conditions would need to be considered, as C-F hydrogenolysis can sometimes occur.

| Transformation | Reagents/Catalyst | Product |

| Carboxylic Acid to Alcohol | LiAlH₄ or BH₃ in THF | 3-Fluoro-4-(3-fluorophenoxy)benzyl alcohol |

| Aromatic Ring Hydrogenation | H₂, Ru/C or Pt/TiO₂ | (Cyclohexyl) (cyclohexyl) ether derivatives |

Synthesis of Diverse Libraries of Analogues for Structure-Reactivity Relationship Studies

The generation of a diverse library of analogues based on the this compound scaffold is essential for systematic structure-reactivity relationship (SAR) studies. nih.govresearchgate.netresearchgate.net Combinatorial chemistry approaches, facilitated by efficient synthetic methods, can be employed to rapidly produce a wide range of derivatives. nih.govacs.orgdocumentsdelivered.com

Key diversification points include:

Modification of the Benzoic Acid Moiety: Conversion of the carboxylic acid to esters, amides, or other functional groups.

Substitution on the Benzoic Acid Ring: Introduction of additional substituents through electrophilic or nucleophilic aromatic substitution, guided by the directing effects of the existing groups.

Variation of the Pendant Phenoxy Ring: Utilizing a variety of substituted phenols in the diaryl ether synthesis allows for systematic exploration of the electronic and steric effects of substituents on this ring. nih.gov

Alteration of the Ether Linkage: Replacing the ether oxygen with sulfur (thioether) or other linkers can provide insights into the importance of this structural element.

A rapid and efficient synthesis, such as a one-step Ullmann-type coupling, is highly beneficial for creating these libraries. researchgate.net The resulting compounds can then be screened to identify key structural features that influence their chemical or biological activity, leading to the optimization of lead compounds.

Role of 3 Fluoro 4 3 Fluorophenoxy Benzoic Acid As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Organic Compounds

The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity. ossila.com Consequently, fluorinated compounds are prevalent in pharmaceuticals and agrochemicals. researchgate.net 3-Fluoro-4-(3-fluorophenoxy)benzoic acid serves as an important precursor for introducing a fluorinated diaryl ether motif into larger, more complex molecules.

The carboxylic acid group is a versatile handle for a wide range of chemical transformations. vulcanchem.com It can be readily converted into esters, amides, or more reactive species like acid chlorides, providing a gateway for further derivatization. ossila.comvulcanchem.com This allows for the covalent linking of the 3-fluoro-4-(3-fluorophenoxy)phenyl scaffold to other molecular fragments, a common strategy in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The fluorine atoms on the aromatic rings influence the electronic properties of the molecule and can provide sites for specific reactions, such as nucleophilic aromatic substitution under particular conditions. vulcanchem.comossila.com

Utility in the Construction of Multifunctional Molecules

The structure of this compound is inherently multifunctional, possessing several distinct reactive sites that can be manipulated in a controlled manner. This characteristic is highly advantageous for the synthesis of complex target molecules.

Key Functional Groups and Their Synthetic Potential

| Functional Group | Position | Potential Reactions | Synthetic Utility |

|---|---|---|---|

| Carboxylic Acid | C1 of Benzoic Acid | Amidation, Esterification, Reduction, Acyl Halide Formation | Attachment point for side chains, bioisosteres, or other building blocks. ossila.com |

| Fluoro Group | C3 of Benzoic Acid | Influences acidity and ring electronics, potential for substitution. | Modulates physicochemical properties of derivatives. vulcanchem.com |

| Ether Linkage | C4 of Benzoic Acid | Generally stable, provides conformational flexibility. | Spatially separates the two aromatic rings. |

The ability to perform selective chemistry at the carboxylic acid group without disturbing the fluorinated aromatic systems, or vice versa, allows for the stepwise construction of molecules with precisely defined architectures. For instance, the carboxylic acid can be converted to an amide, and subsequent reactions could be directed at one of the aromatic rings to add further complexity.

Integration into Convergent and Divergent Synthetic Pathways

The utility of this compound is evident in its application to both convergent and divergent synthetic strategies, which are fundamental concepts in the efficient assembly of complex molecules and chemical libraries.

Divergent Synthesis: In this approach, a common intermediate is used to produce a wide range of structurally related compounds. This compound is an ideal starting scaffold for divergent synthesis. By reacting its carboxylic acid group with a library of diverse amines or alcohols, a large collection of corresponding amides or esters can be rapidly generated. This method is crucial for creating compound libraries for structure-activity relationship (SAR) studies in drug discovery. vulcanchem.com

Application in the Development of Organometallic Complexes

Carboxylic acids are effective ligands for coordinating with metal centers. The carboxylic acid moiety of this compound can act as a chelating or bridging ligand for a variety of metal ions. This property is analogous to that of other fluorinated benzoic acids, such as 3-fluoro-4-(trifluoromethyl)benzoic acid, which has been used to form organometallic clusters with metal centers like dysprosium. ossila.com The resulting complexes can exhibit interesting magnetic, electronic, or catalytic properties. ossila.com The fluorine atoms within the ligand structure can further modulate the properties of the final organometallic complex by altering the electronic environment of the metal center.

Role in Scaffold Diversity Generation for Chemical Libraries

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. columbia.edu Diaryl ether structures, like that of this compound, are common motifs in biologically active compounds. Using this compound as a core building block, chemists can generate extensive chemical libraries with significant scaffold diversity.

The process involves modifying the core structure at its various functional handles. For example, a library can be created through:

Derivatization of the carboxylic acid: Forming a diverse set of amides and esters. ossila.com

Modification of the aromatic rings: Introducing additional substituents through aromatic substitution reactions where feasible.

This approach allows for a systematic exploration of the chemical space around the 3-fluoro-4-(3-fluorophenoxy)phenyl core. The resulting libraries of novel compounds can be screened in high-throughput assays to identify new hits for drug discovery programs. columbia.edu Furthermore, the presence of fluorine provides a valuable ¹⁹F NMR handle for fragment-based screening techniques, which have become a powerful tool for identifying ligands that bind to biological targets. researchgate.net

Applications of 3 Fluoro 4 3 Fluorophenoxy Benzoic Acid in Materials Science and Polymer Chemistry

Utilization in the Synthesis of Functionalized Polymers

The distinct structure of 3-fluoro-4-(3-fluorophenoxy)benzoic acid makes it a valuable monomer for the creation of functionalized polymers. Its reactivity and the inherent properties of the resulting polymers are areas of active investigation.

Incorporation into Polymer Backbones for Tailored Properties

The integration of this compound into the main chain of polymers is a key strategy for developing materials with specific and enhanced functionalities. The fluorine atoms in the molecule are known to impart several desirable characteristics to the resulting polymers. Fluorinated poly(arylene ether)s, for example, are noted for their excellent thermal stability, hydrophobicity, and desirable optical and electronic properties. The incorporation of fluorine can also lead to a lower dielectric constant, which is a critical property for materials used in microelectronics and high-frequency communication technologies mdpi.com.

The synthesis of these polymers, such as poly(aryl ether)s and poly(aryl thioether)s, often involves nucleophilic aromatic substitution reactions nih.govresearchgate.net. In these processes, the carboxylic acid group of this compound can be activated or modified to facilitate its reaction with other monomers, leading to the formation of long polymer chains. The resulting polymers, such as fluorinated poly(aryl ether sulfone)s and poly(aryl ether ketone)s, are often designed to possess a combination of good processability and high performance canada.ca.

Preparation of Side-Chain Ligands for Polymeric Liquid Crystals

While direct research on the use of this compound for side-chain ligands in polymeric liquid crystals is not extensively documented, its structural motifs are relevant to the design of liquid crystalline materials. Liquid crystal monomers are essential components in the production of liquid crystal displays (LCDs) nih.gov. The mesomorphic (liquid crystalline) properties of a polymer are often induced by the presence of rigid, rod-like molecular units (mesogens).

Bent-core liquid crystals, for instance, have been synthesized from structurally related molecules like 4-substituted 3-hydroxybenzoic acid researchgate.net. The unique shapes of these molecules can lead to the formation of novel liquid crystalline phases. It is conceivable that derivatives of this compound could be synthesized to act as mesogenic side chains. These could then be attached to a flexible polymer backbone, resulting in side-chain liquid crystalline polymers with potentially interesting electro-optical properties.

Design and Synthesis of Advanced Materials

The strategic use of this compound as a monomer is instrumental in the development of advanced materials with superior performance characteristics.

Development of Materials with Enhanced Thermal Stability

A significant advantage of incorporating fluorine-containing monomers like this compound into polymers is the enhancement of their thermal stability. Fluoropolymers are well-regarded for their ability to withstand high temperatures mdpi.com. The thermal degradation of polymers is a critical factor in their application, particularly in demanding environments such as aerospace and automotive industries researchgate.net.

Exploration of Optical and Mechanical Property Modulation

Research on fluorinated poly(aryl ether)s and poly(aryl ether ketone)s has demonstrated that the introduction of fluorine atoms can lower the refractive index of the material titech.ac.jp. This is a desirable characteristic for creating optical components with high clarity and efficiency. The mechanical properties of fluorinated polymers can also be tailored. For instance, the incorporation of flexible ether linkages in the polymer backbone can influence properties such as toughness and processability.

Role in the Creation of Specialized Monomers and Initiators

Beyond its direct use in polymerization, this compound can serve as a precursor for the synthesis of other specialized monomers and potentially initiators. The carboxylic acid group is a versatile functional handle that can be chemically modified. For instance, it can be converted to a more reactive acid chloride, which can then be used in a wider range of polymerization reactions ossila.com.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The exploration of novel fluorinated monomers represents a significant area of interdisciplinary research, bridging the synthetic expertise of organic chemistry with the application-focused goals of materials science. Organic chemists are instrumental in designing and synthesizing new molecular building blocks, such as this compound, with precisely controlled structures and functionalities. The strategic placement of fluorine atoms and ether linkages in this molecule is a testament to the sophisticated synthetic methodologies available to organic chemists.

Once synthesized, these new monomers are then investigated by materials scientists to understand how their unique molecular architecture translates into macroscopic material properties. This collaborative effort is essential for the development of next-generation polymers and materials with tailored characteristics. For a compound like this compound, this would involve polymerization studies and thorough characterization of the resulting polymer's thermal, mechanical, and electrical properties.

This synergistic relationship between organic chemistry and materials science is crucial for innovation. While the specific applications of this compound in materials science are not yet documented, its structure suggests potential as a monomer for high-performance polymers. Future interdisciplinary research would be required to fully realize this potential.

Future Research Directions and Emerging Paradigms for 3 Fluoro 4 3 Fluorophenoxy Benzoic Acid

Green Chemistry Approaches in its Synthesis and Derivatization

The synthesis of complex molecules like 3-Fluoro-4-(3-fluorophenoxy)benzoic acid traditionally relies on methods that may involve hazardous reagents and generate significant waste. Future research will increasingly focus on the implementation of green chemistry principles to mitigate the environmental impact of its production and subsequent derivatization.

Key areas of development include the use of more environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the use of renewable starting materials. For instance, moving away from high-boiling polar aprotic solvents, which are common in nucleophilic aromatic substitution reactions, towards greener alternatives is a significant goal. rsc.orgresearchgate.net The principles of green chemistry also advocate for processes that are more atom-economical, designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. dovepress.comtandfonline.com

Recent advancements in solid-state aromatic nucleophilic fluorination using reagents like potassium fluoride with quaternary ammonium salts present a promising eco-friendly alternative to traditional solution-based methods, as they can be performed under ambient conditions without the need for toxic, high-boiling solvents. rsc.org Furthermore, the development of PFAS-free synthesis methods for fluorinated compounds, utilizing safer fluorine sources such as caesium fluoride, is a critical area of research that aligns with green chemistry principles and will likely be applied to the synthesis of compounds like this compound. uva.nleuropeanpharmaceuticalreview.comchemistryworld.com

Table 1: Potential Green Chemistry Improvements for the Synthesis of this compound

| Traditional Approach | Green Chemistry Alternative | Potential Benefits |

| Use of high-boiling polar aprotic solvents | Utilization of greener solvents or solvent-free conditions | Reduced toxicity and environmental impact |

| Stoichiometric reagents | Development of catalytic methods | Increased atom economy and reduced waste |

| Use of hazardous fluorinating agents | Employment of safer, solid-state fluorinating reagents | Enhanced safety and reduced environmental harm |

| Energy-intensive reaction conditions | Use of milder reaction conditions and alternative energy sources | Lower energy consumption and carbon footprint |

Flow Chemistry Applications for Continuous Production and Reaction Optimization

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). rsc.orgacs.orgaurigeneservices.comlonza.comacs.org This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. For a molecule like this compound, flow chemistry could offer significant benefits.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. aurigeneservices.com Reactions that are highly exothermic or involve hazardous intermediates can be managed more safely in the small, controlled environment of a flow system. acs.orgnih.gov For instance, fluorination reactions, which can be hazardous, are often more safely conducted in flow reactors. nih.gov

Furthermore, the integration of in-line analytical tools allows for real-time monitoring and optimization of reaction conditions, accelerating process development. aurigeneservices.com The modular nature of flow chemistry setups also facilitates the telescoping of multiple reaction steps into a single continuous process, reducing the need for intermediate purification and handling. acs.org The synthesis of diaryl ethers, a key structural motif in the target molecule, has been successfully demonstrated in continuous flow modes, suggesting the feasibility of this approach for its production. nih.gov

Data-Driven Synthesis and Retrosynthesis Strategies Utilizing Machine Learning

These algorithms are trained on vast databases of known chemical reactions and can learn the intricate rules of chemical reactivity. illinois.edunih.gov By analyzing the structure of the target molecule, these tools can identify key bond disconnections and suggest suitable starting materials. nih.gov This can significantly accelerate the process of designing a viable synthesis, reducing the time and resources spent on trial-and-error experimentation. iscientific.org

Moreover, machine learning models can be used to predict the optimal conditions for a given reaction, such as the best catalyst, solvent, and temperature to maximize the yield and minimize byproducts. illinois.edu As these technologies continue to mature, they will become indispensable tools for chemists working on the synthesis and derivatization of complex molecules.

Table 2: Representative AI and Machine Learning Tools in Chemical Synthesis

| Tool/Platform | Functionality | Potential Application for this compound |

| Retrosynthesis Prediction Software | Proposes synthetic routes for a target molecule | Designing efficient and novel synthetic pathways |

| Reaction Outcome Prediction Models | Predicts the products and yields of a chemical reaction | Evaluating the feasibility of proposed synthetic steps |

| Condition Optimization Algorithms | Suggests optimal reaction conditions | Maximizing the yield and purity of the final product |

Exploration of Novel Catalytic Systems for Specific Transformations

The synthesis of this compound involves the formation of a diaryl ether linkage, a transformation that can be challenging. Future research will likely focus on the development of novel catalytic systems to facilitate this and other key transformations with greater efficiency and selectivity.

Palladium- and copper-catalyzed cross-coupling reactions are the cornerstone of modern C-O bond formation. acs.orgnih.govmit.edu Ongoing research is focused on developing more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings. The use of nano-sized metal catalysts is also a promising area, as their high surface-to-volume ratio can lead to enhanced reactivity. researchgate.net

Another critical area of research is the activation and functionalization of C-F bonds. mdpi.comresearchgate.netresearchgate.net While the fluorine atoms in this compound are generally stable, the ability to selectively activate and modify these bonds could open up new avenues for creating novel derivatives with unique properties. Recent advances in transition-metal catalysis have shown promise in the selective functionalization of C-F bonds in aromatic compounds. mdpi.comrsc.orgacs.org

Design of Next-Generation Chemical Building Blocks Based on its Core Structure

The this compound core structure represents a valuable scaffold for the design of next-generation chemical building blocks. lookchem.comolemiss.edutandfonline.comacs.org The presence of two fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, making this scaffold particularly attractive for applications in medicinal chemistry and materials science. olemiss.edutandfonline.com

By systematically modifying the functional groups on the core structure, a diverse library of new compounds can be generated. For example, the carboxylic acid group can be converted into a wide range of other functionalities, such as esters, amides, and alcohols, each with its own unique properties and potential applications. The derivatization of similar fluorinated benzoic acids has led to the discovery of compounds with a range of biological activities. researchgate.netnih.gov

Furthermore, the diaryl ether linkage can be replaced with other linking groups to explore different conformational possibilities and biological activities. The strategic placement of fluorine atoms on the aromatic rings provides a powerful tool for fine-tuning the properties of the resulting molecules. As our understanding of structure-activity relationships grows, the rational design of new chemical entities based on this versatile core structure will continue to be a fruitful area of research. olemiss.edutandfonline.com

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-4-(3-fluorophenoxy)benzoic acid, and how can reaction conditions be tailored to improve yield and purity?